molecular formula C8H7BrO3 B2434873 5-Bromo-4-methoxy-1,3-benzodioxole CAS No. 118871-61-7

5-Bromo-4-methoxy-1,3-benzodioxole

Cat. No.: B2434873
CAS No.: 118871-61-7
M. Wt: 231.045
InChI Key: DHBKQPNOKDTJKL-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-1,3-benzodioxole is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzodioxole, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 4th position on the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole typically involves the bromination of 4-methoxy-1,3-benzodioxole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzodioxoles depending on the nucleophile used.

    Oxidation: Formation of this compound-2-carboxylic acid or this compound-2-aldehyde.

    Reduction: Formation of 4-methoxy-1,3-benzodioxole.

Scientific Research Applications

5-Bromo-4-methoxy-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-benzodioxole
  • 4-Methoxy-1,3-benzodioxole
  • 5-Bromo-1,3-benzodioxole-4-carbaldehyde

Uniqueness

5-Bromo-4-methoxy-1,3-benzodioxole is unique due to the simultaneous presence of both bromine and methoxy substituents on the benzodioxole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities differentiate it from other similar compounds, providing opportunities for novel research and development .

Properties

IUPAC Name

5-bromo-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBKQPNOKDTJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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